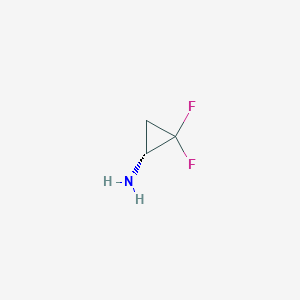

(R)-2,2-Difluorocyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,2-difluorocyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N/c4-3(5)1-2(3)6/h2H,1,6H2/t2-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZWPZNCTRVYMD-UWTATZPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C1(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Fluorinated Cyclopropylamines in Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their properties. In the realm of medicinal chemistry and drug design, fluorination is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can influence the acidity or basicity of nearby functional groups and modify the preferred conformation of a molecule.

Fluorinated cyclopropylamines, in particular, are of significant interest because they merge the conformational rigidity and unique stereochemical arrangement of the cyclopropane (B1198618) ring with the electronic effects of fluorine. This combination makes them valuable motifs for creating novel bioactive compounds. The cyclopropane ring acts as a rigid scaffold that can orient substituents in well-defined spatial arrangements, which is crucial for precise interactions with biological targets like enzymes and receptors. The gem-difluoro group (CF2) on the cyclopropane ring introduces a potent dipole and can act as a bioisostere for other chemical groups, such as a carbonyl or ether oxygen, while offering increased stability.

Research into fluorinated cyclopropylamines has led to the development of compounds with applications in various areas, including as agonists for serotonin (B10506) receptors, which are important targets for central nervous system disorders. nih.gov These structures are recognized as key building blocks for novel biologically active molecules, with the amine group providing a convenient handle for further chemical modification.

Importance of Stereochemistry in Difluorocyclocyclopropylamine Chemistry

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is of paramount importance in pharmacology. The biological systems with which drugs interact are chiral, meaning they can distinguish between different enantiomers (non-superimposable mirror images) of a molecule. Consequently, different enantiomers of a drug can exhibit vastly different potency, efficacy, and even safety profiles.

In the case of 2,2-difluorocyclopropanamine, the carbon atom bearing the amine group is a stereocenter. This gives rise to two enantiomers: (R)-2,2-difluorocyclopropanamine and (S)-2,2-difluorocyclopropanamine. The ability to synthesize and isolate a single enantiomer, such as the (R)-form, is a critical aspect of modern drug discovery. The use of a single, stereochemically pure enantiomer ensures that the biological activity is attributable to a specific molecular shape, avoiding potential complications from the other enantiomer.

The development of methods for the stereoselective synthesis of fluorinated compounds is a sophisticated area of chemical research. Techniques that allow for the creation of specific stereocenters, especially those bearing fluorine atoms, are highly sought after. These advanced synthetic methods are crucial for accessing enantiomerically pure building blocks like this compound, thereby enabling the exploration of their potential in creating precisely structured, next-generation therapeutic agents.

Current Research Frontiers for R 2,2 Difluorocyclopropanamine

Strategies for Enantioselective Synthesis of this compound Scaffolds

The creation of the specific (R)-enantiomer of 2,2-difluorocyclopropanamine requires precise control of stereochemistry. The main strategies employed are the use of existing chiral molecules, the separation of racemic mixtures, and the application of asymmetric catalysis to guide the formation of the desired stereocenter.

Chiral Pool Approaches Utilizing Enantioenriched Starting Materials

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds, such as amino acids or sugars, as starting materials. nih.gov These readily available chiral molecules are then converted through a series of chemical reactions into the target difluorocyclopropane structure. This method transfers the initial stereochemistry of the starting material to the final product.

For instance, enantiomerically pure precursors can be subjected to functional group transformations that ultimately lead to the formation of the aminodifluorocyclopropane ring system. nih.gov This includes methods like the Curtius rearrangement of a carboxylic acid to an amine, where the stereocenter is preserved throughout the synthetic sequence. nih.gov The key advantage of this approach is that the absolute stereochemistry of the product is predetermined by the choice of the starting material from the chiral pool.

Chiral Resolution Techniques, Including Enzymatic and Chromatographic Methods

Chiral resolution is a classical yet effective method for separating a racemic mixture (a 1:1 mixture of both enantiomers) of 2,2-difluorocyclopropanamine or its precursors. nih.gov This can be achieved through enzymatic or chromatographic techniques.

Enzymatic Resolution: This method utilizes enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture due to their inherent chirality. google.commdpi.comnih.gov For example, a lipase (B570770) might selectively hydrolyze an ester group on the (S)-enantiomer of a difluorocyclopropyl derivative, leaving the desired (R)-enantiomer untouched and allowing for their separation. nih.govmdpi.comresearchgate.net Lipases from Pseudomonas fluorescens and Candida rugosa have been effectively used for such kinetic resolutions. google.commdpi.comnih.gov The efficiency of this process is often high, yielding products with excellent enantiomeric purity. nih.govresearchgate.net

Chromatographic Resolution: This physical separation method employs a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) column. ntu.edu.sgchromatographyonline.comnih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. ntu.edu.sgyoutube.com One enantiomer will have a stronger interaction and thus move more slowly through the column, while the other enantiomer with a weaker interaction will move more quickly. ntu.edu.sg This difference in retention time allows for the collection of the separated, enantiomerically pure fractions. ntu.edu.sg Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this purpose. nih.govnih.gov

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Common Reagents/Materials | Advantages |

|---|---|---|---|

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. google.com | Lipases (e.g., from Candida rugosa, Pseudomonas fluorescens), Proteases. google.comnih.gov | High selectivity, mild reaction conditions, environmentally benign. nih.gov |

| Chromatographic Resolution | Differential interaction of enantiomers with a chiral stationary phase (CSP). ntu.edu.sg | Chiral HPLC columns (e.g., polysaccharide-based, cyclodextrin-based). nih.govnih.gov | Direct separation, applicable to a wide range of compounds, high purity achievable. nih.govntu.edu.sg |

Asymmetric Catalysis in Difluorocyclopropanation

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst is used to stereoselectively create the desired enantiomer from a prochiral starting material. This approach is highly efficient and atom-economical.

Transition metals like rhodium, palladium, and nickel are central to many modern synthetic methods, including the formation of cyclopropane rings.

Rhodium (Rh) Catalysis: Chiral dirhodium(II) catalysts are particularly effective in catalyzing the asymmetric cyclopropanation of alkenes with diazo compounds that act as carbene precursors. nih.govemory.edu For the synthesis of difluoroalkyl-substituted cyclopropanes, a key strategy involves the reaction of an alkene with a difluoroalkyl carbene, generated in situ from precursors like α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones. nih.gov By using a chiral rhodium catalyst, such as Rh₂(S-PTAD)₄, chemists can achieve high yields and excellent enantioselectivity in the formation of the cyclopropane ring. nih.gov

Palladium (Pd) Catalysis: Palladium catalysts are widely used in cross-coupling reactions and have been applied to the synthesis of fluorinated molecules. nih.gov Enantioselective palladium-catalyzed reactions can involve the functionalization of a pre-existing cyclopropane ring or the construction of the ring itself. rsc.orgacs.org For example, Taddol-based phosphoramidite (B1245037) ligands paired with a palladium(0) source have been shown to catalyze the enantioselective intramolecular C–H arylation of cyclopropanes, producing cyclopropyl-containing heterocycles in high yields and enantioselectivities. rsc.org Ring-opening reactions of gem-difluorocyclopropanes catalyzed by palladium can also lead to valuable chiral fluoroallylic amines and other fluorinated building blocks. nih.govresearchgate.net

Nickel (Ni) Catalysis: Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium and rhodium for certain transformations. nih.govnih.gov Nickel-catalyzed asymmetric cyclization reactions of starting materials containing fluoroalkyl groups, such as 1,6-enynes, can produce chiral fluorine-containing heterocycles with high enantioselectivity (90-99% ee). nih.gov These methods often feature excellent functional group tolerance and provide access to complex molecular architectures. nih.govnih.gov

Table 2: Overview of Asymmetric Transition Metal-Catalyzed Methods

| Metal Catalyst | Typical Ligand Type | Reaction Type | Key Features |

|---|---|---|---|

| Rhodium (Rh) | Chiral Carboxylates (e.g., PTAD) | Asymmetric Cyclopropanation | High diastereoselectivity and enantioselectivity, broad substrate scope. nih.govemory.edu |

| Palladium (Pd) | Phosphoramidites (e.g., Taddol-based) | Intramolecular C-H Arylation, Ring-Opening | Access to complex chiral heterocycles, synthesis of fluoroallylic amines. nih.govrsc.org |

| Nickel (Ni) | Chiral Phosphines | Defluorinative Asymmetric Cyclization | Use of readily available starting materials, high chemo- and enantioselectivity. nih.govnih.gov |

Biocatalysis harnesses the power of enzymes for chemical synthesis. Myoglobin (B1173299), an oxygen-binding protein, has been engineered to function as a "carbene transferase," catalyzing asymmetric cyclopropanation reactions that are not found in nature. nih.govnih.gov By introducing specific mutations into the protein's active site, researchers have created myoglobin variants capable of catalyzing the reaction between an alkene and a diazoester carbene precursor to form cyclopropanes with high stereoselectivity. nih.gov

This biocatalytic approach has been successfully applied to the synthesis of various functionalized cyclopropanes. nih.gov The use of whole cells expressing the engineered myoglobin catalyst can offer advantages, such as protecting the catalyst from degradation and simplifying the handling of potentially toxic reagents like diazotrifluoroethane. nih.gov These enzymatic methods expand the toolbox for creating valuable chiral cyclopropane scaffolds for drug discovery. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. Chiral secondary amines, such as proline and its derivatives, are prominent organocatalysts that can activate substrates through the formation of enamine or iminium ion intermediates. rsc.orgrsc.org

In the context of synthesizing complex fluorinated molecules, organocatalysis can be employed in cascade reactions. For instance, a chiral secondary amine can catalyze an asymmetric reaction between a ketone or imine and a fluorinated synthon. nih.gov Bifunctional catalysts, which contain both a secondary amine group and another functional group like a thiourea, are particularly effective. rsc.org One part of the catalyst activates the nucleophile (via enamine formation) while the other part activates the electrophile through hydrogen bonding, leading to a highly organized transition state and excellent control over stereoselectivity. rsc.org This strategy provides a powerful platform for the enantioselective synthesis of diverse difluoroalkyl-containing compounds. nih.gov

Chiral Auxiliary-Mediated Strategies

A key approach to establishing the desired stereochemistry in this compound involves the use of chiral auxiliaries. numberanalytics.comsigmaaldrich.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

One notable example is the use of homochiral N-acylimidazolidinones. beilstein-journals.orgcapes.gov.br A highly diastereoselective synthesis of a trans gem-difluorocyclopropane carboxylate was achieved through a sequential Michael addition of the lithium enolate of a homochiral N-acylimidazolidinone to (E)-4-bromo-4,4-difluorobut-2-enoate, followed by a triethylborane-mediated intramolecular substitution reaction. capes.gov.br This strategy provides a pathway to enantiomerically enriched difluorocyclopropane precursors. Other chiral auxiliaries derived from natural products like amino acids, carbohydrates, and terpenes are also valuable tools in asymmetric synthesis. Pyrrolidine-based auxiliaries, for instance, are frequently used due to their rigid scaffold which allows for efficient transfer of chirality. springerprofessional.denih.gov

General Approaches to Difluorocyclopropane Ring Construction for Amine Precursors

The construction of the gem-difluorocyclopropane ring is a critical step in the synthesis of this compound precursors. Several general methods have been developed for this purpose.

[2+1] Cycloaddition using Difluorocarbene Sources

The [2+1] cycloaddition of difluorocarbene to an appropriate alkene remains a primary and widely utilized method for constructing the gem-difluorocyclopropane ring. researchgate.netresearchgate.net Difluorocarbene, a highly reactive intermediate, can be generated from various precursors. researchgate.net

| Difluorocarbene Source | Description |

| Sodium Chlorodifluoroacetate (ClCF2COONa) | A classic and still valuable reagent that generates difluorocarbene upon thermal decomposition. beilstein-journals.orgresearchgate.net It has been widely used for the difluorocyclopropanation of various alkenes. beilstein-journals.org Microwave-assisted protocols using this reagent have been developed to significantly reduce reaction times. organic-chemistry.org |

| Ruppert–Prakash Reagent (TMSCF3) | Trimethyl(trifluoromethyl)silane is a convenient and widely used source of difluorocarbene, particularly for the synthesis of functionalized difluorocyclopropanes. enamine.net Its application has been extended to electron-deficient substrates through optimized "slow addition protocols". enamine.net Continuous flow methods using TMSCF3 and a catalytic amount of sodium iodide have also been developed for safe and scalable difluorocyclopropanation. acs.orgorganic-chemistry.org |

| (Triphenylphosphonio)difluoroacetate | This reagent, along with similar phosphonium (B103445) ylides, serves as a source of difluorocarbene for the synthesis of difluorinated heterocycles through metal-free cycloaddition reactions. nih.gov |

The choice of difluorocarbene source often depends on the substrate and desired reaction conditions. While traditional methods using ClCF2COONa are effective, newer reagents like the Ruppert-Prakash reagent offer milder conditions and broader substrate scope. researchgate.netenamine.net

Intramolecular Cyclization Reactions

Intramolecular cyclization provides an alternative route to the difluorocyclopropane ring, particularly for substrates where intermolecular cycloaddition is challenging. beilstein-journals.orgnih.gov One such method is the Michael-Initiated Ring Closure (MIRC). researchgate.net This approach involves the generation of a carbanion bearing a CF2Br group, which then undergoes intramolecular cyclization. researchgate.net Another strategy involves the intramolecular cyclization of trisubstituted cyclopentane (B165970) carboxylates to form bicyclo[2.1.0]pentane (housane) derivatives. researchgate.net Asymmetric synthesis of cyclopropylamines has also been achieved starting from N-sulfinyl α-chloro ketimines. ugent.be

Nucleophilic Fluorination Routes to Cyclopropanes

While less common than carbene-based methods, nucleophilic fluorination of a pre-existing cyclopropane ring can be a viable strategy. researchgate.net This approach is particularly useful for introducing fluorine atoms into a molecule at a later stage of the synthesis. However, the poor nucleophilicity and high basicity of the fluoride (B91410) ion present significant challenges. ucla.edu Strategies to overcome these challenges include the use of specialized fluorinating agents and the careful design of substrates with appropriate leaving groups. ucla.edu For instance, gem-difluorocyclopropanes can be synthesized from the corresponding gem-dichlorocyclopropanes via reaction with a fluoride source like potassium fluoride. acs.org

Derivatization and Functionalization of Difluorocyclopropane Scaffolds

Once the difluorocyclopropane core is established, further derivatization and functionalization can be carried out to introduce the desired amine group and other functionalities. The Curtius rearrangement, for example, can be used to convert a cyclopropanecarboxylic acid derivative into the corresponding amine, preserving the difluorocyclopropane unit. beilstein-journals.orgnih.gov

Ring-Opening Functionalization Reactions of gem-Difluorocyclopropanes

The gem-difluorocyclopropane ring is not merely a stable scaffold; its inherent strain and the presence of the fluorine atoms enable a variety of ring-opening reactions, leading to the formation of other valuable fluorinated compounds. acs.orgrsc.org These reactions often proceed through radical or cationic intermediates. acs.orgacs.org For instance, the radical-type ring-opening allylation of gem-difluorocyclopropane derivatives can be used to synthesize gem-difluoromethylene compounds. acs.org Transition metal-catalyzed ring-opening/cross-coupling reactions of gem-difluorocyclopropanes are also a powerful tool for preparing monofluoroalkenes. rsc.org Furthermore, visible-light-promoted ring-opening functionalization has been employed to synthesize α-difluoromethylene ethers. rsc.org The regioselectivity of these ring-opening reactions can often be controlled, providing access to a diverse range of functionalized products. acs.orgyoutube.com

Cycloaddition Reactions of Difluorocyclopropane Derivatives (e.g., [3+2]-Cycloadditions)

The inherent ring strain and the presence of gem-difluoro substituents in difluorocyclopropane derivatives make them valuable building blocks in cycloaddition reactions for the synthesis of complex fluorinated molecules. Recent advances have demonstrated their utility as three-carbon synthons in formal [3+2]-cycloaddition reactions, providing access to five-membered carbocyclic and heterocyclic ring systems.

One notable development is the Lewis acid-catalyzed [3+2]-cycloaddition of gem-difluorocyclopropane diesters with carbonyl compounds. rsc.orgrsc.org In this transformation, the gem-difluoro group unconventionally acts as a donor to activate the cyclopropane ring. This method allows for the construction of densely functionalized gem-difluorotetrahydrofuran skeletons under mild conditions. rsc.org The reaction proceeds via a stepwise mechanism involving the cleavage of the C-C bond between the difluorinated carbon and the ester-substituted carbon, facilitated by an SN2-type attack of the carbonyl oxygen. rsc.orgrsc.org

The scope of this reaction is broad, encompassing various aldehydes and ketones as coupling partners.

Table 1: Lewis Acid-Catalyzed [3+2]-Cycloaddition of gem-Difluorocyclopropane Diesters with Carbonyls

| Entry | Carbonyl Compound | Lewis Acid | Solvent | Yield (%) | Ref |

| 1 | Benzaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 95 | rsc.org |

| 2 | 4-Nitrobenzaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 98 | rsc.org |

| 3 | 2-Naphthaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 92 | rsc.org |

| 4 | Acetophenone | Sc(OTf)₃ | CH₂Cl₂ | 85 | rsc.org |

| 5 | Cyclohexanone | Sc(OTf)₃ | CH₂Cl₂ | 90 | rsc.org |

In addition to reactions with carbonyls, rhodium-catalyzed [3+2]-cycloaddition of gem-difluorocyclopropanes with internal olefins has been developed for the synthesis of gem-difluorinated cyclopentanes. nih.gov This method offers good functional group compatibility, excellent regioselectivity, and good diastereoselectivity. nih.gov It represents a significant strategy for constructing gem-difluorinated carbocyclic molecules, utilizing gem-difluorocyclopropanes as "CF₂" C3 synthons under transition metal catalysis. nih.gov

Table 2: Rhodium-Catalyzed [3+2]-Cycloaddition of gem-Difluorocyclopropanes with Internal Olefins

| Entry | gem-Difluorocyclopropane | Internal Olefin | Catalyst | Ligand | Yield (%) | d.r. | Ref |

| 1 | Ethyl 1,1-difluoro-2-phenylcyclopropane-3-carboxylate | 1,2-Diphenylethylene | [Rh(cod)Cl]₂ | Ferrocene-based phosphine | 88 | >20:1 | nih.gov |

| 2 | Ethyl 1,1-difluoro-2-methylcyclopropane-3-carboxylate | 1,2-Diphenylethylene | [Rh(cod)Cl]₂ | Ferrocene-based phosphine | 75 | >20:1 | nih.gov |

| 3 | Ethyl 1,1-difluoro-2-phenylcyclopropane-3-carboxylate | Methyl cinnamate | [Rh(cod)Cl]₂ | Ferrocene-based phosphine | 82 | 15:1 | nih.gov |

These cycloaddition methodologies highlight the versatility of difluorocyclopropane derivatives in synthetic chemistry, providing pathways to novel fluorinated compounds that are otherwise difficult to access.

Cross-Coupling Methodologies Involving Difluorocyclopropanes

Transition-metal-catalyzed cross-coupling reactions of gem-difluorocyclopropanes have emerged as a powerful tool for the synthesis of monofluorinated alkenes. rsc.org These reactions leverage the ring strain of the cyclopropane and the unique electronic properties imparted by the gem-difluoro substitution to enable regioselective and stereoselective C-C and C-heteroatom bond formation.

A variety of transition metals, including palladium, nickel, and rhodium, have been shown to catalyze the ring-opening cross-coupling of gem-difluorocyclopropanes with a diverse range of nucleophiles. These reactions typically proceed through the activation of a C-C bond of the cyclopropane ring followed by β-fluoride elimination to generate a 2-fluoroallyl-metal intermediate. This intermediate then participates in the cross-coupling with the nucleophile.

Palladium-catalyzed methodologies have been extensively explored. For instance, the cross-coupling of gem-difluorocyclopropanes with arylsilanes, known as a Hiyama-type coupling, provides access to linear 2-fluoroallylic scaffolds with high Z-selectivity. nih.gov Similarly, palladium catalysis has been successfully applied to the cross-coupling with gem-diborylalkanes, yielding 2-fluoroallylic gem-diboronic esters. nih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of gem-Difluorocyclopropanes

| Entry | Coupling Partner | Catalyst System | Product Type | Yield (%) | Ref |

| 1 | Phenyltrimethoxysilane | Pd(OAc)₂ / PPh₃ | Linear 2-fluoroallylic arene | 85 | nih.gov |

| 2 | (4-Methoxyphenyl)trimethoxysilane | Pd(OAc)₂ / PPh₃ | Linear 2-fluoroallylic arene | 82 | nih.gov |

| 3 | Bis(pinacolato)diboron | Pd(dba)₂ / SPhos | 2-Fluoroallylic gem-diboronic ester | 78 | nih.gov |

Nickel catalysts have also proven effective for the cross-coupling of gem-difluorocyclopropanes with boronic acids, affording arylated 2-fluoroallylic products with high regioselectivity and Z-stereoselectivity. researchgate.net

Rhodium catalysis has enabled regio-switchable cross-coupling reactions. For example, the reaction of gem-difluorocyclopropanes with allylboronates can be controlled to selectively produce fluorinated 1,4-dienes, 1,5-dienes, or 1,3-dienes depending on the reaction conditions and ligands used. rsc.org Furthermore, rhodium-catalyzed carbofluorination of alkenes using gem-difluorocyclopropanes as allyl surrogates has been reported, demonstrating a novel fluorine recycling process. rsc.org

Table 4: Rhodium- and Nickel-Catalyzed Cross-Coupling Reactions

| Entry | Catalyst System | Coupling Partner | Product Type | Yield (%) | Ref |

| 1 | NiCl₂(dme) / Xantphos | Phenylboronic acid | Arylated 2-fluoroallylic alkene | 90 | researchgate.net |

| 2 | [Rh(cod)Cl]₂ / Ligand A | Allylboronate | Fluorinated 1,4-diene | 85 | rsc.org |

| 3 | [Rh(cod)Cl]₂ / Ligand B | Allylboronate | Fluorinated 1,5-diene | 78 | rsc.org |

These cross-coupling methodologies underscore the synthetic utility of gem-difluorocyclopropanes as versatile fluorinated building blocks, providing access to a wide array of structurally diverse monofluoroalkenes.

Influence of Vicinal Fluorine Atoms on Cyclopropane Ring Reactivity

The presence of two fluorine atoms on the same carbon of the cyclopropane ring significantly increases the ring-strain energy. Compared to a simple cyclopropane with a ring strain of approximately 27.1 kcal/mol, the gem-difluoro motif elevates this value to around 42.4 kcal/mol. rsc.org This increased strain is a primary driver of the moiety's enhanced reactivity.

The high electronegativity of the fluorine atoms induces a significant redistribution of the s- and p-character of the ring's C-C bonds. rsc.org This effect results in a shortening of the adjacent C1-C2 bond and a notable lengthening of the distal C1-C3 bond. rsc.org Consequently, this elongated distal bond is weaker and more susceptible to cleavage, predisposing gem-difluorocyclopropanes to undergo ring-opening reactions that are less favorable for their non-fluorinated counterparts. rsc.org

This inherent reactivity has been exploited in various synthetic transformations. For instance, simple gem-difluorocyclopropanes can undergo facile ring-opening when treated with single-electron oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or potassium persulfate (K₂S₂O₈). acs.org These reactions can proceed via a radical mechanism to furnish functionalized 1,3-dihalogenated-2,2-difluoropropanes in a regiospecific manner. acs.org The reaction is believed to involve radical intermediates, as its progress is almost completely inhibited by the presence of radical scavengers like TEMPO. acs.org The increased reactivity of the difluorinated cyclopropyl (B3062369) functionality is a key feature that distinguishes its chemistry from that of simple cyclopropanes. nih.gov

Table 1: Comparison of Ring-Strain Energy

| Compound | Ring-Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.1 rsc.org |

| gem-Difluorocyclopropane | 42.4 rsc.org |

Stereoelectronic Control in Transformations Involving this compound and its Analogs

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are paramount in understanding the chemistry of this compound and related compounds. wikipedia.orgbaranlab.org These effects arise from stabilizing interactions between electron-donating (donor) and electron-accepting (acceptor) orbitals, which are maximized at specific geometric arrangements. baranlab.org

In fluorinated cyclopropylamines, the conformational preferences and reactivity are governed by stereoelectronic effects stemming from hyperconjugative interactions. rsc.org These interactions involve the overlap of filled bonding orbitals (like C-H or C-C bonds) or non-bonding orbitals (the nitrogen lone pair) with empty antibonding orbitals (such as σ* C-F).

For example, the basicity of fluorinated cyclopropylamine (B47189) diastereomers is not simply a function of inductive effects but is described as being "overlap controlled". rsc.org This control results from different hybridization states of the nitrogen lone-pair, which are in turn dictated by the molecule's conformation and the potential for stabilizing hyperconjugative interactions. rsc.org A specific alignment of the nitrogen lone pair with an acceptor orbital can alter its energy and availability for protonation, thereby modulating the amine's basicity. This demonstrates that reactivity is not merely a consequence of through-bond electronic effects but is critically dependent on the three-dimensional orbital alignment.

Mechanistic Investigations of Key Transformations and Reaction Pathways

Mechanistic studies have revealed several distinct pathways for the transformation of the difluorocyclopropane ring, depending on the reagents and conditions.

Radical-Mediated Ring Opening: As mentioned, the reaction of gem-difluorocyclopropanes with single-electron oxidants like CAN in the presence of a halogen source proceeds via a radical pathway. acs.org The inhibition of this reaction by TEMPO strongly supports a mechanism involving radical intermediates rather than direct electrophilic attack. acs.org

Transition Metal-Catalyzed Reactions: Palladium-catalyzed ring-opening/cross-coupling reactions are common for gem-difluorocyclopropanes. Mechanistic studies suggest that these transformations can involve the coordination of a nucleophile, such as an indole, to a palladium complex to form a reversible fluoroallyl–palladium–indole intermediate. rsc.org

Photoredox Catalysis: Visible-light-promoted reactions can also induce ring-opening. In certain cases, a key mechanistic step is the hyperconjugative interaction between the cyclopropane ring and a photo-oxidized aromatic ring attached to it, which triggers the ring-opening process. rsc.org

Base-Catalyzed Decomposition: In related molecules like 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), decomposition can occur under near-physiological conditions through specific-base catalysis. nih.gov One proposed mechanism involves the formation of a β-fluorocarbanion intermediate. This species is potentially stabilized through negative hyperconjugation, an interaction between the carbanionic lone pair and an adjacent anti-periplanar C-F σ* orbital. This pathway is favored over the formation of an α-fluorinated carbanion, which may be destabilized by lone pair repulsion between the carbanion and the adjacent fluorine atoms. nih.gov

Impact of Fluorination Pattern on Amine Basicity and Related Reactivity

The introduction of fluorine atoms has a profound, stereochemically-dependent impact on the basicity of the cyclopropylamine nitrogen. Fluorine's strong electron-withdrawing inductive effect generally reduces the basicity of nearby amines by decreasing the electron density on the nitrogen atom. cambridgemedchemconsulting.com

In a comparative study of cyclopropylamine and its monofluorinated analogs, this effect is clearly demonstrated. rsc.org The basicity, measured by gas-phase proton affinities (PA), decreases upon fluorination. Crucially, the stereochemistry of the fluorine substituent plays a significant role. The trans-2-fluorocyclopropylamine is substantially less basic than the cis isomer. rsc.org This difference is attributed to stereoelectronic effects that alter the hybridization of the nitrogen lone pair. In the trans isomer, a more favorable hyperconjugative interaction likely delocalizes the lone pair to a greater extent, reducing its availability for protonation compared to the cis isomer. rsc.org This leads to a lower proton affinity and pKa value.

Table 2: Calculated Proton Affinities (PA) of Cyclopropylamine and its Monofluorinated Analogs

| Compound | Conformer | Proton Affinity (kcal/mol) |

|---|---|---|

| Cyclopropylamine | 217.6 rsc.org | |

| cis-2-Fluorocyclopropylamine | cis-2c | 215.6 rsc.org |

| trans-2-Fluorocyclopropylamine | trans-2a | 209.3 rsc.org |

This modulation of basicity through specific fluorination patterns is a powerful tool in medicinal chemistry for fine-tuning the pKa of drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles. cambridgemedchemconsulting.com

Applications of R 2,2 Difluorocyclopropanamine and Its Analogs in Contemporary Organic Synthesis

Design and Synthesis of Fluorinated Building Blocks for Complex Molecule Construction

(R)-2,2-Difluorocyclopropanamine serves as a foundational chiral building block for the synthesis of more elaborate fluorinated structures. americanelements.comalfa-chemistry.com The presence of the difluorocyclopropyl motif imparts unique conformational constraints and electronic properties, which can be leveraged in the design of molecules with tailored characteristics. sigmaaldrich.com The reactivity of the primary amine allows for a wide range of chemical transformations, enabling its incorporation into larger and more complex molecular frameworks.

One of the key advantages of using this compound is the ability to introduce the gem-difluorocyclopropyl group into a target molecule in a stereodefined manner. This is crucial for applications in medicinal chemistry and materials science, where stereochemistry often plays a critical role in biological activity and material properties. The synthesis of various fluorinated cyclopropane (B1198618) derivatives has been a subject of significant research, with methods such as transition metal-catalyzed [2+1]-cycloaddition of diazo compounds to vinyl fluorides being developed. nih.gov

The development of synthetic routes to aryl α,β,β-trifluorocyclopropanes, which can be further functionalized, underscores the importance of creating a toolbox of fluorinated cyclopropane building blocks. rsc.org These building blocks are not only valuable for their unique structural features but also for the distinct lipophilicity they impart, which can be comparable to a trifluoromethyl group. rsc.org

Interactive Table 1: Examples of Fluorinated Building Blocks Derived from or Related to Fluorinated Cyclopropanes

| Compound Name | Structure | Key Features |

| This compound | Chiral, gem-difluoro, primary amine | |

| Aryl α,β,β-trifluorocyclopropane | Trifluorinated cyclopropane, aromatic substituent | |

| Monofluorinated cyclopropanecarboxylate | Single fluorine on cyclopropane ring, ester functionality |

Preparation of Fluorinated Amino Acid Derivatives and Peptidomimetics

The incorporation of fluorinated amino acids into peptides and proteins is a well-established strategy to enhance their metabolic stability, alter their conformation, and modulate their biological activity. nih.govrsc.orgprinceton.edu this compound provides a unique entry point to a class of non-canonical amino acids containing the gem-difluorocyclopropyl moiety.

The synthesis of these fluorinated amino acid derivatives often involves the reaction of the primary amine of this compound with various electrophiles, allowing for the introduction of different side chains and protecting groups. These derivatives can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics benefit from the conformational rigidity and altered electronic properties conferred by the difluorocyclopropane ring. imsa.edu

Research has focused on developing efficient and scalable syntheses of these valuable building blocks. For instance, gram-scale asymmetric synthesis of various fluorinated amino acids has been achieved using chiral nickel(II) complexes, demonstrating the feasibility of producing these compounds in quantities suitable for extensive biological evaluation. chemrxiv.orgbeilstein-journals.org

Interactive Table 2: Selected Fluorinated Amino Acid Derivatives

| Derivative | Synthetic Precursor | Potential Application |

| N-Fmoc-(R)-2,2-difluorocyclopropylglycine | This compound | Peptide synthesis |

| N-Boc-(R)-2,2-difluorocyclopropylalanine | This compound | Peptidomimetic design |

Synthesis of Fluoroalkene-Based Systems via Rearrangements of Fluorinated Cyclopropylamines

A fascinating and synthetically useful transformation of fluorinated cyclopropylamines is their rearrangement to form fluoroalkene-based systems. imsa.edu This reaction provides a novel and powerful method for accessing fluoroalkenes, which are themselves important structural motifs in medicinal and materials chemistry. The rearrangement can often be initiated under mild conditions, making it tolerant of a wide range of functional groups. imsa.edu

This rearrangement strategy offers a convergent approach to the synthesis of fluoroalkene-based peptidomimetics. imsa.edu By constructing the fluorinated cyclopropylamine (B47189) precursor first, the subsequent rearrangement allows for the efficient installation of the fluoroalkene unit into a larger molecule. This method presents several advantages over traditional olefination reactions, including the potential for stereocontrol and the ability to access a wider range of substitution patterns.

The mechanism of this rearrangement is of significant academic interest and is believed to proceed through a ring-opening process, driven by the release of strain energy from the cyclopropane ring and the electronic effects of the fluorine substituents. The ability to control the outcome of this rearrangement is a key focus of ongoing research in this area.

Development of Fluorinated Heterocyclic and Spiro Compounds

Fluorinated heterocyclic compounds are of immense importance in medicinal chemistry, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom. sigmaaldrich.comresearchgate.nete-bookshelf.denih.gov this compound and its derivatives serve as valuable precursors for the synthesis of novel fluorinated heterocyclic and spirocyclic systems.

The primary amine of this compound can participate in various cyclization reactions to form a range of heterocyclic structures. For example, it can be used as a building block for the synthesis of fluorinated pyrazoles, pyridines, and other nitrogen-containing heterocycles. nih.gov The resulting compounds incorporate the unique structural and electronic features of the difluorocyclopropane ring, which can lead to improved biological activity and pharmacokinetic properties. researchgate.net

Furthermore, the difluorocyclopropane unit can be incorporated into spirocyclic frameworks. The synthesis of spiro liquid crystal candidates containing difluorocyclopropane moieties highlights the utility of this building block in materials science. nih.gov The construction of these complex architectures often relies on multi-step synthetic sequences where the fluorinated cyclopropane is introduced early on.

Contributions to Agrochemical Research (e.g., Plant Growth Regulators, Pesticides)

The introduction of fluorine is a common strategy in the design of modern agrochemicals, leading to compounds with enhanced efficacy, selectivity, and metabolic stability. sigmaaldrich.com It is estimated that about 25% of licensed herbicides contain one or more fluorine atoms. sigmaaldrich.com The unique properties of this compound and its analogs make them attractive building blocks for the discovery of new plant growth regulators and pesticides.

The difluorocyclopropyl group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's biological activity. The conformational rigidity imposed by the cyclopropane ring can also lead to a more defined interaction with the target protein or enzyme. While specific examples of commercial agrochemicals derived directly from this compound are not widely documented in the provided search results, the general importance of fluorinated compounds in this sector suggests a strong potential for future applications. sigmaaldrich.comalfa-chemistry.com The development of synthetic methodologies for fluorinated building blocks is a crucial step towards realizing this potential.

Computational and Theoretical Studies in R 2,2 Difluorocyclopropanamine Research

Quantum Chemical Calculations for Reactivity and Selectivity Prediction (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for predicting the reactivity and selectivity of chemical reactions. In the context of difluorocyclopropanes, these calculations can elucidate reaction mechanisms, predict the most likely sites of nucleophilic or electrophilic attack, and explain observed stereoselectivities.

Research into related fluorinated cyclopropanes demonstrates the utility of these computational approaches. For instance, DFT calculations have been successfully employed to predict the reactivity of ester groups on a fluorocyclopropane (B157604) ring. These studies have shown that a fluorine substituent can significantly influence the rate of hydrolysis of cis and trans ester groups. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal which parts of the molecule are most susceptible to nucleophilic attack. In one study, the LUMO orbitals were found to be predominantly located on the carbonyl group positioned trans to the fluorine atom, indicating that this position would be more readily attacked by a nucleophile like a hydroxide (B78521) ion. nih.gov

Furthermore, computational studies have revealed that gem-difluorocyclopropane systems can act as unconventional donor-acceptor cyclopropanes. rsc.org In these cases, the gem-difluoro group functions as a donor, activating the cyclopropane (B1198618) ring for cycloaddition reactions. Computational models suggest that the cleavage of the C-C bond distal to the difluoro group occurs via an SN2-type attack of a carbonyl oxygen from an aldehyde or ketone. rsc.org This type of detailed mechanistic insight, derived from computational chemistry, is vital for designing new synthetic methodologies.

The principles of reactivity and selectivity are fundamentally linked; a more reactive species is often less selective. youtube.com Computational studies allow for the quantitative comparison of activation barriers for different reaction pathways, providing a basis for predicting the major products. For example, in Diels-Alder reactions involving substituted cyclobutenones, DFT calculations at the MP2/6-31G* level of theory have been used to determine that the reactions follow an asynchronous concerted pathway and to predict the preferred stereochemical outcome (endo vs. exo). researchgate.net Similar computational strategies can be applied to predict the reactivity and selectivity of (R)-2,2-difluorocyclopropanamine in various chemical transformations.

A summary of representative computational findings on the reactivity of substituted cyclopropanes is presented in the table below.

| Compound System | Computational Method | Key Finding | Reference |

| dimethyl 2-fluorocyclopropane-1,1-dicarboxylate | DFT | LUMO orbitals are primarily on the carbonyl group trans to the fluorine, predicting enhanced reactivity at that site. | nih.gov |

| gem-Difluorocyclopropane diester | DFT | The gem-difluoro group acts as a donor, facilitating a (3+2)-cycloaddition with carbonyls via SN2-type C-C bond cleavage. | rsc.org |

| Substituted Cyclobutenones in Diels-Alder Reactions | MP2/6-31G* | Reactions proceed via an asynchronous concerted pathway, with predictable endo/exo selectivity based on substituent effects. | researchgate.net |

Conformational Analysis of Substituted Difluorocyclopropanamines

The three-dimensional shape, or conformation, of a molecule is critical to its properties and biological activity. Conformational analysis of substituted difluorocyclopropanamines seeks to identify the most stable arrangements of atoms and the energy barriers between them. This is particularly important for understanding how these molecules might interact with biological targets such as enzymes.

While extensive conformational analysis specific to this compound is not widely published, studies on analogous systems, such as fluorocyclopropane-containing proline analogues, provide significant insights. In one such study, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and DFT calculations was used to investigate the conformation of a tripeptide containing a fluorocyclopropane-modified proline. acs.org Such a combined experimental and computational approach is powerful for validating theoretical models. acs.org

Large-scale studies on drug-like molecules have shown that the conformation in which a ligand binds to a protein is often not its lowest calculated energy conformation in solution. nih.gov This highlights the importance of considering a range of low-energy conformers when studying potential biological activity. The energy penalty for adopting a higher-energy "bioactive" conformation is known as ligand strain energy. nih.gov Computational methods can calculate the relative energies of different conformers, providing a library of shapes that the molecule can adopt.

The table below outlines key principles and findings from conformational analyses of related cyclic systems.

| System | Method(s) | Key Conformational Principle/Finding | Reference(s) |

| Fluorocyclopropane-containing proline analogue | NMR, DFT | The fluorine substituent significantly influences the ring pucker and the trans/cis ratio of the adjacent peptide bond. | acs.org |

| General drug-like molecules | Computational Methods | Ligands often bind to proteins in conformations that are higher in energy than their global minimum energy conformation. | nih.gov |

| Butane | Molecular Modeling | Staggered conformations are lower in energy than eclipsed conformations due to reduced steric hindrance. The anti conformation is the most stable. | youtube.com |

Modeling of Fluorine-Substrate/Reagent Interactions

The highly electronegative nature of fluorine atoms in this compound leads to unique and powerful non-covalent interactions that can be modeled using computational chemistry. These interactions can influence everything from crystal packing to how the molecule is recognized by a reagent or a biological receptor.

The presence of multiple fluorine atoms on one face of a cyclopropane ring can create a highly polarized "Janus-face" molecule, with one electron-rich face (the fluorine side) and one electron-poor face (the hydrogen side). researchgate.net This polarization is a key feature that can be modeled to understand intermolecular interactions. Computational studies of all-cis 1,2,3-trifluorocyclopropane (B15163175) have demonstrated this effect, showing how the molecule can simultaneously interact with both cations and anions on its opposing faces. researchgate.net

In the context of reactivity, the electronic influence of fluorine can be transmitted through the cyclopropane ring. This "trans-fluorine effect" has been computationally modeled to explain differences in reactivity between groups positioned cis or trans to the fluorine atom. nih.gov For example, a fluorine atom can electronically influence a distal ester group, making it more susceptible to nucleophilic attack. These models often involve analyzing the molecular orbitals and electrostatic potential maps to visualize regions of high or low electron density.

Key modeled interactions involving fluorinated cyclopropanes are summarized in the table below.

| System | Interaction Type | Computational Finding | Reference |

| all-cis 1,2,3-trifluorocyclopropane | Ion-Molecule Interaction | Creates a "Janus-face" with distinct electron-rich and electron-poor surfaces, allowing for simultaneous interaction with cations and anions. | researchgate.net |

| 2-fluorocyclopropane-1,1-diester | Intramolecular Electronic Effect (trans-fluorine effect) | The fluorine atom electronically influences a trans-positioned ester group, affecting its reactivity. | nih.gov |

| 1-aminocyclopropane-1-carboxylic acid (substrate analogue) | Ligand-Protein Docking | Modeling predicts the binding orientation and key hydrogen bonding and electrostatic interactions within an enzyme active site. | nih.gov |

Q & A

Q. How can the enantiomeric purity of (R)-2,2-Difluorocyclopropanamine be experimentally determined?

Methodological Answer: Enantiomeric purity can be assessed using chiral HPLC with a column such as Chiralpak AD-H or OD-H. Prepare a solution of the compound in a polar solvent (e.g., hexane/isopropanol 90:10) and analyze retention times against a racemic mixture. The (R)-enantiomer typically shows distinct retention behavior due to differential interactions with the chiral stationary phase. Cross-validate results with polarimetry or circular dichroism (CD) spectroscopy for absolute configuration confirmation .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

Methodological Answer: The molecular formula (C₃H₅NF₂·HCl) and molecular weight (129.54 g/mol) indicate high polarity and potential hygroscopicity . These properties necessitate anhydrous handling under inert atmospheres (e.g., N₂/Ar) during synthesis. The hydrochloride salt form improves stability but requires pH adjustment (e.g., NaOH) to liberate the free amine for nucleophilic reactions. Thermal stability should be assessed via differential scanning calorimetry (DSC) to avoid decomposition during solvent removal.

Advanced Research Questions

Q. How does fluorination at the 2,2-positions of the cyclopropane ring influence ring strain and reactivity in this compound?

Methodological Answer: Fluorination increases ring strain due to electron-withdrawing effects, which can be quantified via density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**). Compare bond angles and strain energies with non-fluorinated analogs. Experimentally, monitor ring-opening reactions (e.g., acid-catalyzed hydrolysis) using ¹⁹F NMR to track fluorine substituent stability. Contrast reactivity with 2,2-dichlorocyclopropanamine to isolate electronic vs. steric effects .

Q. How can contradictions in reported NMR data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in ¹H/¹⁹F NMR shifts often arise from solvent effects or impurities. Replicate experiments under standardized conditions (e.g., DMSO-d₆ or CDCl₃ at 25°C) and cross-reference with computed NMR parameters (DFT or molecular mechanics). For example, X-ray crystallography (as in related fluorinated cyclopropanes ) can confirm molecular geometry, which can be correlated with experimental NMR coupling constants (e.g., ³JHF). Use high-resolution mass spectrometry (HRMS) to rule out impurities.

Q. What experimental strategies can differentiate between steric and electronic effects in asymmetric catalysis involving this compound?

Methodological Answer: Design a comparative study using chiral ruthenium catalysts (e.g., [(R)-BINAP][(R)-DAIPEN]RuCl₂ ) to assess enantioselectivity in cyclopropane ring-opening reactions. Vary substituents on the catalyst’s phosphine ligands (e.g., electron-donating vs. withdrawing groups) to isolate electronic effects. Kinetic isotopic effects (KIEs) and Eyring analysis can further distinguish steric (Δ‡S°) vs. electronic (Δ‡H°) contributions. Monitor reaction progress via in situ IR spectroscopy.

Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme studies?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., aminotransferases). Parameterize fluorine atoms using polarizable force fields (e.g., CHARMM). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare inhibition kinetics (Ki) with non-fluorinated analogs to quantify fluorine’s role in transition-state stabilization .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under basic conditions?

Methodological Answer: Divergent stability claims may arise from trace metal impurities or solvent variations. Conduct controlled stability studies using purified samples in anhydrous THF, DMF, and EtOH under N₂. Monitor degradation via GC-MS and ¹⁹F NMR. Introduce radical scavengers (e.g., BHT) to test for radical-mediated decomposition. Compare activation energies (Ea) via Arrhenius plots to identify dominant degradation pathways .

Methodological Best Practices

- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Mosher’s acid) for absolute configuration confirmation .

- Fluorine-Specific Techniques : Employ ¹⁹F-¹H HOESY NMR to probe spatial proximity of fluorine atoms in supramolecular assemblies .

- Computational Cross-Validation : Always pair experimental data (e.g., X-ray) with DFT-optimized structures to resolve ambiguities in bond lengths/angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.